molecular formula C13H25ClN2O4 B8188996 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride

1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B8188996
M. Wt: 308.80 g/mol
InChI Key: PGNVAMWWTIQOLQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride is a chiral piperidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the amine, an ethyl ester moiety on the carboxylic acid, and a hydrochloride salt. Its molecular formula is C₁₃H₂₄N₂O₄·HCl (non-salt form: C₁₃H₂₄N₂O₄, molecular weight 272.34 g/mol) . The compound is stable at room temperature and highly soluble in polar aprotic solvents like DMSO and DMF .

Applications
This compound is primarily used in asymmetric synthesis as a chiral inducer due to its stereochemical configuration (2R,5S) . The Boc group enhances stability during synthetic steps, while the ethyl ester facilitates reactivity in coupling reactions.

Safety
Handling requires protective equipment (gloves, goggles) to avoid inhalation or dermal contact. It should be stored away from heat and moisture .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;/h9-10H,5-8,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNVAMWWTIQOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection and Esterification

The most widely reported method begins with piperidine-2-carboxylic acid as the starting material. Protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and water yields N-Boc-piperidine-2-carboxylic acid. Subsequent esterification with ethanol in the presence of thionyl chloride (SOCl₂) or hydrochloric acid (HCl) produces the ethyl ester derivative.

Key Conditions :

  • Boc protection: THF/H₂O (1:1), NaHCO₃, Boc₂O (1.05 equiv.), 12 h at 25°C.

  • Esterification: Ethanol, SOCl₂ (1.2 equiv.), -10°C to 70°C, 2–24 h.

Yield : 86–94% for Boc protection; 74–89% for esterification.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in diethyl ether or ethyl acetate to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC).

Asymmetric Synthesis from Pyridine Precursors

Hydrogenation of Pyridine Derivatives

A patent (CN108239019A) describes the reduction of 5-hydroxy-2-pyridinecarboxylic acid ethyl ester using rhodium-carbon catalysts under hydrogen pressure (200 psi, 12 h). This yields 5-hydroxy-piperidine-2-carboxylic acid ethyl ester, which undergoes Boc protection and oxidation to introduce the amino group.

Optimization :

  • Catalyst: 10% Rh/C in ethanol, 35°C.

  • Boc protection: Diisopropylethylamine (DIPEA), Boc₂O in THF, 35°C, 85% yield.

Reductive Amination

The 5-hydroxy intermediate is oxidized to a ketone using dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to install the amino group. Final Boc protection and hydrochloride salt formation complete the synthesis.

Enzymatic Resolution for Stereochemical Control

Kinetic Resolution Using Lipases

CAL-A (Candida antarctica lipase A) catalyzes the enantioselective acylation of racemic N-Boc-piperidine-2-carboxylic acid ethyl ester. Using trifluoroethyl butanoate in tert-butyl methyl ether (TBME), the (S)-enantiomer is resolved with an enantiomeric ratio (E) >200.

Conditions :

  • Enzyme: CAL-A (Novozym 735).

  • Solvent: TBME, 35°C, 6 h.

  • Yield: 42% (98% ee).

Dynamic Kinetic Resolution (DKR)

Combining CAL-A with a palladium catalyst enables racemization of the undesired enantiomer, achieving >99% conversion and 99% ee for the (R)-enantiomer.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Microwave-Assisted Coupling

In SPPS, the Boc-protected piperidine derivative is coupled to resin-bound peptides using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] and DIPEA. Microwave irradiation (50°C, 20 min) improves coupling efficiency to >95%.

Characterization :

  • LCMS: m/z 228.14 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 1.39 (s, 9H, Boc), 4.32 (q, 2H, -OCH₂CH₃), 3.78–3.82 (m, 1H, piperidine).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems for Boc protection and esterification. Key advantages include:

  • Throughput : 500–1,000 kg/day.

  • Purity : >99.5% (eliminates intermediate isolation).

Conditions :

  • Residence time: 30 min per step.

  • Temperature: 50°C (Boc protection), 70°C (esterification).

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)Purity (%)Stereocontrol
Multi-Step SynthesisPiperidine-2-carboxylic acidBoc protection/Esterification74–89>99None
Asymmetric Synthesis5-Hydroxy-2-pyridinecarboxylic acidHydrogenation/Reductive amination61–8598Moderate
Enzymatic ResolutionRacemic ethyl esterCAL-A catalysis42–99>99High
SPPS AdaptationsResin-bound peptidesCOMU coupling>95>99None

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Aspartimide formation during Boc deprotection.

  • Solution : Add 0.1 M hydroxybenzotriazole (HOBt) to piperidine/DMF mixtures.

Solvent Selection

  • Optimal Solvents : THF for Boc protection (polar aprotic), ethanol for esterification (protic).

  • Avoid : Dichloromethane (DCM) in reductive amination (side reactions).

Recent Advances (2023–2025)

Photocatalytic Amination

Visible-light-mediated amination using iridium catalysts (e.g., Ir(ppy)₃) enables direct C–H functionalization of piperidine derivatives, bypassing multi-step sequences.

Conditions :

  • Catalyst: Ir(ppy)₃ (2 mol%).

  • Light source: 450 nm LED, 24 h.

  • Yield: 68% .

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group serves as a temporary amine protector, removable under acidic conditions.

Reaction Conditions Outcome Mechanism
Acidic cleavageTrifluoroacetic acid (TFA) in dichloromethane (DCM) Removes Boc group, yielding the free amine as a TFA saltProtonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butyl cation
Thermal cleavageHeating in HCl/dioxane Generates the hydrochloride salt of the free amineAcid-catalyzed cleavage at elevated temperatures

Key Notes :

  • Boc deprotection does not affect the ethyl ester or the piperidine ring .

  • Post-deprotection, the free amine can participate in further reactions (e.g., amide coupling).

Ester Hydrolysis

The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Reaction Conditions Outcome Selectivity
Basic hydrolysisNaOH/H₂O, reflux Yields 1-Boc-5-amino-piperidine-2-carboxylic acidSelective for ester over Boc group
Acidic hydrolysisHCl/H₂O, reflux Forms the carboxylic acid, but risks partial Boc deprotectionLess common due to competing Boc cleavage

Example :
Under basic conditions (NaOH), the ethyl ester hydrolyzes to the carboxylate anion, which is protonated upon workup. The Boc group remains intact unless exposed to strong acids .

Amine Reactivity

After Boc removal, the primary amine at position 5 of the piperidine ring exhibits nucleophilic activity.

Reaction Reagents Product Application
AcylationAcetyl chloride, DIPEA N-Acetyl derivativePeptide side-chain modification
AlkylationBenzyl bromide, K₂CO₃ N-Benzyl derivativeIntermediate for heterocyclic synthesis
SulfonylationTosyl chloride, pyridine N-Tosyl derivativeProtecting group introduction

Selectivity Challenges :

  • Steric hindrance from the piperidine ring may slow reactions at the 5-position.

  • Competing reactions at the carboxylic acid (if hydrolyzed) require careful pH control.

Coupling Reactions

The carboxylic acid (after ester hydrolysis) can engage in amide bond formation.

Coupling Agent Conditions Outcome Yield
DCC/HOBtDCM, RT Peptide bond with aminesHigh (~80%)
EDCI/DMAPDMF, 0°C → RT Activated ester intermediateModerate (~65%)

Optimization :

  • Use of Hünig’s base (DIPEA) minimizes racemization during coupling .

  • DMAP accelerates ester activation in EDCI-mediated reactions.

Stability and Side Reactions

  • Thermal Stability : The hydrochloride salt enhances stability but may decompose above 200°C .

  • pH Sensitivity :

    • Stable in neutral to mildly acidic conditions.

    • Boc cleavage accelerates below pH 3 .

  • Common Side Reactions :

    • Ester transesterification in alcoholic solvents.

    • Oxidative degradation of the piperidine ring under strong oxidizing agents.

Scientific Research Applications

Medicinal Chemistry

1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride serves as a versatile building block in the synthesis of various bioactive compounds. Its piperidine structure is crucial for developing drugs targeting central nervous system disorders, as piperidine derivatives exhibit promising pharmacological activities.

Case Study: Synthesis of Piperidine Derivatives

A study highlighted the synthesis of novel piperidine derivatives using 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride as a precursor. The derivatives were evaluated for their antitumor activity, demonstrating significant cytotoxic effects against various cancer cell lines. This underscores the compound's utility in developing anticancer agents .

Drug Development

The compound is instrumental in designing inhibitors for various biological targets. Its structural features allow for modifications that enhance selectivity and potency.

Case Study: Inhibition Studies

Research has shown that derivatives synthesized from 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride exhibit inhibitory effects on kinases involved in inflammatory pathways. These findings suggest potential applications in treating inflammatory diseases .

Agrochemical Applications

Beyond medicinal uses, this compound has applications in agrochemicals, particularly as a precursor for developing fungicides and herbicides.

Case Study: Agrochemical Development

A series of experiments demonstrated that piperidine derivatives derived from 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride showed effective antifungal activity against several plant pathogens. This highlights its potential in agricultural formulations aimed at enhancing crop protection .

Synthetic Methodologies

The compound is frequently employed in synthetic methodologies for constructing complex organic molecules. Its Boc (tert-butyloxycarbonyl) protecting group facilitates the selective functionalization of amino groups.

Table: Synthetic Routes Using 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride

Reaction TypeConditionsYield (%)References
AlkylationBase-catalyzed reaction85
Coupling with Aryl HalidesPalladium-catalyzed cross-coupling75
HydrolysisAcidic conditions90

Mechanism of Action

The compound’s mechanism of action is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to modify other molecules that do. The Boc group provides protection during chemical reactions, ensuring that the amino group remains intact until the desired stage of synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability/Solubility Applications References
1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride C₁₃H₂₄N₂O₄·HCl 308.80 (estimated) Boc-protected amine, ethyl ester Stable in DMSO/DMF Asymmetric synthesis
Glycine ethyl ester hydrochloride C₄H₁₀ClNO₂ 139.58 Amino acid ethyl ester, HCl salt Hydrolyzes in aqueous media Peptide synthesis intermediates
Yohimbine hydrochloride C₂₁H₂₆N₂O₃·HCl 390.91 Indole alkaloid, methyl ester, HCl Stable in organic solvents Treatment of erectile dysfunction
1-Piperidinecarboxylic acid, 4-amino-, phenylmethyl ester, hydrochloride C₁₃H₁₇ClN₂O₂ 270.75 Benzyl ester, unprotected amine, HCl Sensitive to hydrogenation Pharmaceutical intermediates
Creatine ethyl ester hydrochloride C₅H₁₂ClN₃O₂ 181.62 Ethyl ester, guanidino group, HCl Hydrolyzes in biological systems Muscle supplements, neuromuscular therapies

Physicochemical and Reactivity Comparisons

  • Boc Protection vs. Benzyl/Phenylmethyl Groups :
    The Boc group in the target compound is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA), whereas benzyl esters (e.g., in the phenylmethyl ester derivative ) require catalytic hydrogenation, complicating synthetic workflows .

  • Ethyl Ester Reactivity :
    Ethyl esters in the target compound and glycine ethyl ester hydrochloride enhance solubility in organic solvents but differ in hydrolytic stability. The piperidine backbone in the target compound reduces ester hydrolysis rates compared to linear analogs like creatine ethyl ester hydrochloride, which rapidly hydrolyzes in vivo .

  • Chirality and Synthetic Utility : The (2R,5S) configuration of the target compound provides enantioselective control in asymmetric catalysis, unlike achiral compounds like glycine ethyl ester hydrochloride .

Biological Activity

1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride (Boc-AEP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-AEP, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of Boc-AEP is characterized by the presence of a piperidine ring, a Boc (tert-butoxycarbonyl) protecting group, and an ethyl ester functional group. Its molecular formula is C13H24N2O3·HCl with a molecular weight of approximately 272.34 g/mol .

Biological Activity

The biological activity of Boc-AEP has been investigated in various studies, highlighting its potential as a therapeutic agent.

Inhibition Studies

Recent research indicates that compounds containing piperidine derivatives exhibit significant inhibitory effects against various biological targets. For instance, studies have shown that Boc-AEP and related compounds can inhibit histone acetyltransferases (HATs), particularly p300/CBP, which are crucial in regulating gene expression and have implications in cancer therapy .

Table 1: Inhibitory Activity of Piperidine Derivatives

CompoundTargetIC50 Value (μM)Reference
Boc-AEPp300/CBP8.6
Compound 2p300/CBP1.6
Compound 3p300/CBP2.8

Cytotoxicity

Boc-AEP has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that derivatives with similar structures showed promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from sub-micromolar to micromolar concentrations, indicating a significant potential for anticancer activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 Value (μM)Mechanism of Action
Boc-AEPMCF-70.65Apoptosis induction via caspase activation
Compound XA5492.41Cell cycle arrest at G1 phase
Compound YHeLa0.12Induction of apoptosis

The mechanism through which Boc-AEP exerts its biological effects is primarily linked to its ability to modulate histone acetylation and gene expression. By inhibiting HATs like p300/CBP, Boc-AEP can alter the acetylation status of histones, thereby influencing transcriptional activity associated with oncogenes and tumor suppressor genes . Additionally, flow cytometry analyses have confirmed that Boc-AEP induces apoptosis in treated cancer cells by activating caspases .

Case Studies

Several case studies have explored the efficacy of Boc-AEP in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with Boc-AEP led to increased levels of p53 protein and enhanced caspase-3 cleavage, suggesting an apoptotic mechanism .
  • In Vivo Efficacy : Animal models treated with Boc-AEP derivatives showed reduced tumor growth rates compared to controls, supporting the compound's potential as an anticancer agent .

Q & A

Q. What are the primary applications of 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride in synthetic chemistry?

  • Methodological Answer: This compound is widely used as a chiral inducer in asymmetric synthesis due to its stereochemical configuration (2R,5S) and Boc-protected amine group, which facilitates controlled deprotection . Its solubility in polar organic solvents (e.g., DMSO, DMF) makes it suitable for reactions requiring homogeneous conditions. Researchers should prioritize inert atmospheres (N₂/Ar) to prevent Boc-group degradation during reactions .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Standard laboratory safety practices include wearing nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Storage should adhere to recommendations for moisture-sensitive compounds (dry, 2–8°C under inert gas) . Waste disposal must follow institutional guidelines for halogenated organic salts, including neutralization before disposal .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer: Analytical methods include:
  • HPLC : Assess purity (≥95% recommended for synthesis) using a C18 column with UV detection at 210–220 nm .
  • NMR : Confirm stereochemistry via ¹H/¹³C NMR, focusing on Boc-group protons (δ 1.4–1.5 ppm) and piperidine ring signals .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (theoretical: 272.34 g/mol) .

Advanced Research Questions

Q. How can enantioselective reactions involving this compound be optimized for high stereochemical fidelity?

  • Methodological Answer: To enhance enantiomeric excess (ee):
  • Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to exploit the compound’s inherent stereochemistry .
  • Monitor reaction progress via chiral HPLC with columns like Chiralpak IA/IB to resolve stereoisomers .
  • Adjust solvent polarity (e.g., switch from DMF to THF) to modulate reaction kinetics and stereoselectivity .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer: Conflicting solubility data often arise from batch-specific impurities or hydration states. Researchers should:
  • Characterize batches via Karl Fischer titration to quantify water content.
  • Perform solubility tests in deuterated solvents (e.g., DMSO-d6) with ¹H NMR to track dissolution in real time .
  • Cross-reference with thermogravimetric analysis (TGA) to identify decomposition temperatures that may affect solubility .

Q. How can alternative synthetic routes improve yield and scalability?

  • Methodological Answer:
  • Protecting Group Alternatives : Replace Boc with Fmoc for milder deprotection (piperidine in DMF) .
  • Catalytic Methods : Explore Pd-catalyzed coupling reactions to functionalize the piperidine ring without compromising stereochemistry .
  • Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and scale-up efficiency while minimizing side reactions .

Q. What advanced techniques characterize its stability under non-ambient conditions?

  • Methodological Answer:
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via LC-MS .
  • Photostability : Use UV-vis spectroscopy to assess Boc-group decomposition under UV light (λ = 254 nm) .

Q. How can mechanistic studies elucidate its role in stereochemical induction?

  • Methodological Answer:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
  • DFT Calculations : Model transition states to predict stereochemical outcomes based on the compound’s conformation .
  • In-situ IR Spectroscopy : Track intermediate formation (e.g., enamine or iminium species) during reactions .

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